molecular formula C6H10ClN B2754576 N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride CAS No. 64892-72-4

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

Cat. No.: B2754576
CAS No.: 64892-72-4
M. Wt: 131.6
InChI Key: CLLWHXYDCHUQDP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amine with cyclopropane derivatives. One common method includes the reaction of N-(prop-2-yn-1-yl)amine with cyclopropanecarboxylic acid in the presence of a dehydrating agent, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ether, dry conditions, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species like singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s chemical and biological effects.

Comparison with Similar Compounds

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclopropane ring and prop-2-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-prop-2-ynylcyclopropanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLWHXYDCHUQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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